molecular formula C15H11ClN2O3S B13727047 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide

Cat. No.: B13727047
M. Wt: 334.8 g/mol
InChI Key: OUYCWLGWHIKEBE-UHFFFAOYSA-N
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Description

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a phenylsulfonyl group at the 1st position, and a carboxamide group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

    Introduction of the Chloro Group: The chloro group can be introduced through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group can be introduced through sulfonylation reactions using reagents like phenylsulfonyl chloride in the presence of a base such as pyridine.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using reagents like carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Altering the signaling pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure with a pyrrolo[2,3-b]pyridine core instead of an indole core.

    5-chloro-2-methyl-1,4-phenylenediamine: Similar chloro and phenylsulfonyl groups but different core structure.

Uniqueness

5-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxamide is unique due to its specific combination of functional groups and indole core, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C15H11ClN2O3S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(benzenesulfonyl)-5-chloroindole-2-carboxamide

InChI

InChI=1S/C15H11ClN2O3S/c16-11-6-7-13-10(8-11)9-14(15(17)19)18(13)22(20,21)12-4-2-1-3-5-12/h1-9H,(H2,17,19)

InChI Key

OUYCWLGWHIKEBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)Cl)C=C2C(=O)N

Origin of Product

United States

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